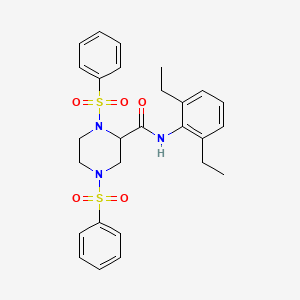![molecular formula C13H24N2O4S B4067069 1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-(methylsulfonyl)-1,4-diazepane](/img/structure/B4067069.png)
1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-(methylsulfonyl)-1,4-diazepane
Übersicht
Beschreibung
1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-(methylsulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C13H24N2O4S and its molecular weight is 304.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.14567842 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Synthesis of Bicyclic σ Receptor Ligands with Cytotoxic Activity : A study outlines the preparation of stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate, showing high σ1 receptor affinity and cell growth inhibition in human tumor cell lines, especially against the small cell lung cancer cell line A-427. This indicates potential for specific targeting in cancer therapy (Geiger et al., 2007).
- Ugi Multicomponent Reaction for Synthesizing 1-Sulfonyl 1,4-Diazepan-5-Ones : A concise approach involving a Ugi reaction followed by intramolecular SN2 reaction to synthesize diazepane or diazocane systems. This method emphasizes the synthetic versatility and efficiency in constructing complex molecular frameworks (Banfi et al., 2007).
- Chiral-Pool Synthesis of 1,4-Diazepanes as σ1 Receptor Ligands : Leveraging enantiomerically pure amino acids, this research elaborates on synthesizing 1,4-diazepanes with diverse substituents, highlighting the strategic use of intramolecular EDC coupling for ring formation. This work contributes to the understanding of σ1 receptor affinity and selectivity, offering a pathway to potential therapeutic agents (Fanter et al., 2017).
Mechanistic Studies and Novel Reactions
- Metal-Free Route to Carboxylated 1,4-Disubstituted 1,2,3-Triazoles : Demonstrates a metal-free synthesis route for carboxylated triazoles from methoxycarbonyl-substituted vinyl sulfone, expanding the toolbox for constructing nitrogen-containing heterocycles without the need for metal catalysts (Das et al., 2019).
Eigenschaften
IUPAC Name |
[1-(methoxymethyl)cyclobutyl]-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-19-11-13(5-3-6-13)12(16)14-7-4-8-15(10-9-14)20(2,17)18/h3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXDFFIZFYHIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)N2CCCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4066987.png)
![N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4066999.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone](/img/structure/B4067009.png)
![N-[(5-{[2-(dicyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3-nitrobenzamide](/img/structure/B4067028.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4067031.png)
![N-allyl-2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4067044.png)
![6-phenyl-4-(propylthio)thieno[2,3-d]pyrimidine](/img/structure/B4067047.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4067051.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4067055.png)
![N-[1-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4067064.png)

![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4067075.png)

![2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4067092.png)
